YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , , ]. CDK7 plays a crucial role in regulating cell cycle progression and transcription [, ]. YKL-5-124 demonstrates anti-tumor activity by disrupting these processes in various cancer cell lines, including multiple myeloma, neuroblastoma, testicular germ cell tumors, small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma [, , , , , , , , ]. It has also been explored as a potential therapeutic strategy for HIV-1 by promoting proviral latency [].
Mechanism of Action
YKL-5-124 exerts its biological effects primarily through the inhibition of CDK7 [, , , , , ]. This inhibition disrupts two key cellular processes:
Cell Cycle Progression: YKL-5-124 inhibits the phosphorylation of the activation loop of cell cycle-related CDKs (CDK1, CDK2, CDK4), leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and ultimately inducing apoptosis [, , , , ].
Transcriptional Regulation: By inhibiting CDK7, YKL-5-124 disrupts the activity of the general transcription factor TFIIH, impacting RNA polymerase II-mediated transcription [, , , ]. This effect is particularly pronounced on genes regulated by super-enhancers and oncogenic transcription factors like MYC and E2F1 [, , ].
Applications
Multiple Myeloma: Demonstrated significant anti-proliferative effects on MM cell lines and primary cells, even in the presence of bone marrow microenvironment. Showed efficacy in murine models, reducing tumor burden and improving survival [, ].
Neuroblastoma: Synergized with BRD4 inhibitor JQ1, leading to enhanced cytotoxicity and tumor regression in cell lines and patient-derived xenograft models [].
Testicular Germ Cell Tumors: Exhibited strong cytotoxicity in various cell lines, highlighting its potential as an alternative treatment option for this malignancy [].
Small Cell Lung Cancer: Triggered inflammatory responses and showed a survival advantage when combined with anti-PD-1 treatment in preclinical models [].
Pancreatic Cancer: Demonstrated potent anti-tumor efficacy in preclinical models, inducing R-loop formation, DNA replication stress, and genomic instability. Showed combinatorial efficacy with gemcitabine chemotherapy [].
Glioblastoma: Induced metabolic reprogramming towards fatty acid oxidation, presenting a vulnerability that could be exploited by combining YKL-5-124 with inhibitors of fatty acid oxidation for synergistic anti-tumor activity [].
Mesothelioma: Showed selective sensitivity in NF2-inactivated mesothelioma cell lines, suggesting potential for targeted therapy in this subset of patients [].
HIV-1 Latency: Demonstrated the ability to enforce HIV-1 latency at non-toxic concentrations, particularly when targeting CDK8/19, suggesting its potential as a "block and lock" therapeutic strategy [].
Related Compounds
JQ1
Compound Description: JQ1 is a potent and selective small-molecule BET bromodomain inhibitor that specifically binds to bromodomains of the BET family proteins, including BRD4 []. JQ1 disrupts the interaction of BET proteins with acetylated histones, thereby impacting the expression of various genes, including MYC and its target genes.
Relevance: While not structurally related to YKL-5-124, JQ1 demonstrates synergistic anti-tumor activity when combined with YKL-5-124 in neuroblastoma models []. This synergistic effect is attributed to the combined impact on MYCN-driven gene expression, suggesting a potential therapeutic advantage for the combination therapy [].
Dinaciclib
Relevance: While Dinaciclib and YKL-5-124 share the same target family (CDKs), they target different CDK isoforms and have distinct selectivity profiles []. Dinaciclib primarily inhibits CDKs involved in cell cycle progression, while YKL-5-124 focuses on CDK7, which has roles in both cell cycle and transcription regulation.
Flavopiridol
Relevance: Similar to Dinaciclib, Flavopiridol targets a broader range of CDKs compared to the more selective YKL-5-124 []. The overlapping target profile, particularly the inhibition of CDK7, could potentially lead to some shared biological effects between the compounds.
NVP2
Relevance: Both NVP2 and YKL-5-124 target specific CDKs involved in transcriptional regulation, though they inhibit different isoforms []. While YKL-5-124 primarily targets CDK7, which functions in both initiation and elongation phases of transcription, NVP2 specifically inhibits CDK9, a critical player in transcriptional elongation.
THZ531
Relevance: While both THZ531 and YKL-5-124 target the CDK family, they exhibit distinct selectivity profiles []. Unlike YKL-5-124's focus on CDK7, THZ531 specifically inhibits CDK12 and CDK13, potentially leading to divergent downstream effects on transcriptional regulation and cellular responses.
Etomoxir
Compound Description: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting enzyme in fatty acid oxidation (FAO) []. By inhibiting CPT1, etomoxir blocks the transport of long-chain fatty acids into mitochondria, thereby reducing FAO.
Gemcitabine
Relevance: While not structurally related to YKL-5-124 and having a distinct mechanism of action, gemcitabine shows promising combinatorial efficacy with YKL-5-124 in pancreatic cancer models []. The combination of YKL-5-124 and gemcitabine treatment leads to pronounced induction of replication stress and apoptosis, suggesting a potential synergistic therapeutic strategy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VK3-OCH3 is an analog of vitamin K3 that that has antiproliferative activities in vitro. It preferentially decreases proliferation of IMR-32, LA-N-1, NB-39, and SK-N-SH neuroblastoma cells (IC50s = 2.43, 1.55, 10.69, and 3.45 µM, respectively) compared with non-cancerous HUVEC and HDF cells (IC50s = 26.24 and 87.11 µM, respectively). It increases heme oxygenase-1 (HO-1) and caveolin-1 levels, induces apoptosis, and halts the cell cycle at the G2/M phase in IMR-32 cells. VK3-OCH3 also inhibits protein-tyrosine phosphorylase (PTPase) activity (IC50 = 57.2 µM in a cell-free assay), induces protein-tyrosine phosphorylation in Hep3B hepatoma cells when used at a concentration of 50 µM, and inhibits the growth of Hep3B cells (IC50 = 8.6 µM). VK3-OCH3 is a selective antitumor agent via heme oxygenase (HO-1) related mechanisms; Vitamine K3 analogue.
OxPhos Inhibitor VLX600 is a lipophilic cation-based triazinoindolyl-hydrazone compound and mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with potential antineoplastic activity. Upon infusion, in normal cells and proliferating tumor cells where glucose is readily available, inhibition of OxPhos by VLX600 induces a hypoxia-inducible factor 1-alpha (HIF-1alpha)-dependent shift to, and an increase in glycolysis. Glycolysis alone does not produce enough energy to support the growth of tumor cells in this environment, and the induction of autophagy occurs. In the metabolically compromised tumor microenvironment, the availability of oxygen and glucose is limited due to poor vascularization and perfusion of tumor micro-areas. Tumor cells growing in this environment are thus unable to compensate for decreased mitochondrial function by increasing glycolysis. This leads to nutrient depletion, decreased energy production, induction of autophagy, tumor cell death and an inhibition of cell proliferation in quiescent tumor cells. Mitochondrial OxPhos, which is hyperactivated in cancer cells, plays a key role in the promotion of cancer cell proliferation.
VM 55597 appears to be the first documented example of the hexacyclic indole species that have long been postulated as biosynthetic precursors of metabolites of the brevianamide, paraherquamide and marcfortine families.